
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amino groups (-NH~2~) attached to the benzene ring at the 1 and 4 positions, and a 2,2-dimethylpropyl group attached to the nitrogen atom at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), may be used to facilitate the reaction.
Procedure: The 2,2-dimethylpropylamine is slowly added to a solution of benzene-1,4-diamine in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine may involve larger-scale reactors and more efficient separation and purification techniques. Continuous flow reactors and automated systems can be employed to optimize the reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups (-NO~2~) using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), nitric acid (HNO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), hydrogen gas (H~2~) with a palladium catalyst
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites on enzymes, altering their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,4-diamine (p-Phenylenediamine): Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
N,N’-bis(1-methylethyl)benzene-1,4-diamine: Contains isopropyl groups instead of the 2,2-dimethylpropyl group.
N-phenyl-N’-propan-2-ylbenzene-1,4-diamine: Features a phenyl group and a propan-2-yl group.
Uniqueness
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different steric and electronic effects compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62896-19-9 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-N-(2,2-dimethylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8,12H2,1-3H3 |
InChI-Schlüssel |
JVAYGLCMEBGDJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


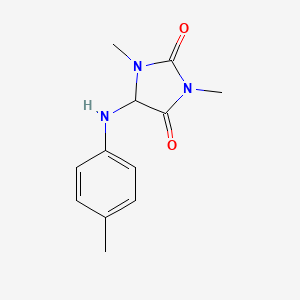

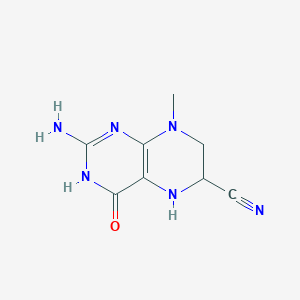

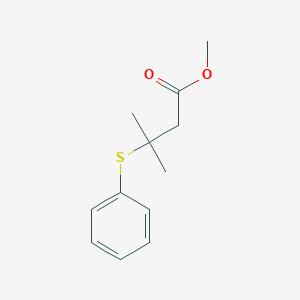
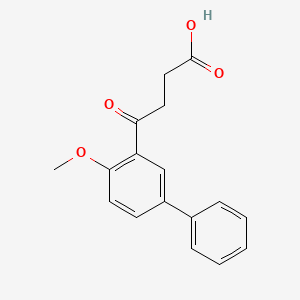
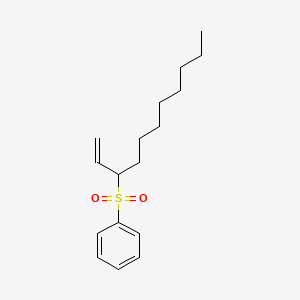

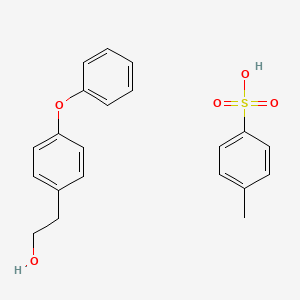
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
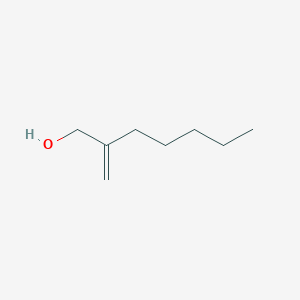
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)
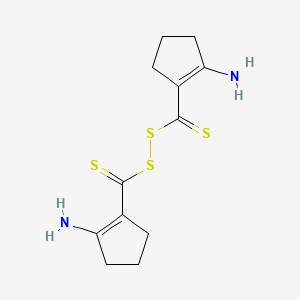
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
